![molecular formula C20H15FN4O4S B2917222 N-[2-(4-ethylphenyl)-1H-indol-3-yl]-N'-(3-methoxypropyl)urea CAS No. 1115908-65-0](/img/structure/B2917222.png)
N-[2-(4-ethylphenyl)-1H-indol-3-yl]-N'-(3-methoxypropyl)urea
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Overview
Description
The compound “N-[2-(4-ethylphenyl)-1H-indol-3-yl]-N’-(3-methoxypropyl)urea” is a urea derivative with an indole and an ethylphenyl group attached to the nitrogen atoms of the urea . Urea derivatives are often used in medicinal chemistry due to their bioactivity .
Molecular Structure Analysis
The compound contains an indole ring, which is a fused benzene and pyrrole ring, and a phenyl ring attached to one of the nitrogen atoms of the urea . The other nitrogen atom of the urea is attached to a methoxypropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Urea derivatives are typically solid at room temperature . The presence of the indole and phenyl rings suggests that this compound would be relatively non-polar and thus have low solubility in water .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share a common structure with the compound , have been reported to exhibit significant antiviral properties . These compounds can inhibit the replication of various RNA and DNA viruses, making them potential candidates for the development of new antiviral drugs.
Anti-inflammatory Properties
Compounds with an indole moiety, such as the one being analyzed, are known to possess anti-inflammatory effects . They work by inhibiting cyclooxygenase enzymes, COX-1 and COX-2, which are involved in the inflammatory response .
Anticancer Applications
Pyrimidine derivatives have been explored for their antitumor activities . Novel 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives, similar to the compound , have shown promising results in inhibiting the proliferation of various human cancer cell lines .
Antimicrobial Effects
The structural similarity of the compound to indole derivatives suggests potential antimicrobial activity . Indole and its derivatives have been found to exhibit a broad spectrum of antimicrobial properties, targeting a variety of bacterial and fungal pathogens .
Neuroprotective Effects
Indole derivatives are involved in the regulation and modulation of multiple processes within the central nervous system. The compound could be researched for its potential neuroprotective effects , which might aid in the treatment of neurodegenerative diseases .
Enzyme Inhibition
The compound’s structure indicates potential use in enzyme inhibition . By targeting specific enzymes, it could be used to regulate biological pathways that are overactive in certain diseases, providing a therapeutic benefit .
Analgesic Properties
Given the compound’s structural relation to indole derivatives, it may possess analgesic properties . Such compounds can interact with receptors in the brain to alleviate pain, making them valuable in pain management research .
Metabolic Disorders
Research into indole derivatives has shown potential applications in treating metabolic disorders . The compound could be investigated for its ability to interact with metabolic pathways, offering new avenues for the treatment of diabetes and obesity .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O4S/c1-30(28,29)17-8-6-16(7-9-17)24-18(26)12-25-19(13-2-4-15(21)5-3-13)23-11-14(10-22)20(25)27/h2-9,11H,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWDVBURZMEGHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-ethylphenyl)-1H-indol-3-yl]-N'-(3-methoxypropyl)urea |
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